molecular formula C12H10BrNO2 B13669499 Ethyl 8-bromoquinoline-2-carboxylate

Ethyl 8-bromoquinoline-2-carboxylate

Cat. No.: B13669499
M. Wt: 280.12 g/mol
InChI Key: FKIGRSDOCZOIRF-UHFFFAOYSA-N
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Description

Ethyl 8-bromoquinoline-2-carboxylate is a brominated quinoline derivative featuring an ethyl ester group at the 2-position and a bromine substituent at the 8-position of the quinoline core. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for diverse functionalization .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 8-bromoquinoline-2-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10-7-6-8-4-3-5-9(13)11(8)14-10/h3-7H,2H2,1H3

InChI Key

FKIGRSDOCZOIRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2Br)C=C1

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 8-bromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position of the quinoline ring . The subsequent esterification involves reacting the brominated quinoline with ethyl chloroformate in the presence of a base such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The position of bromine and ester groups significantly influences the physicochemical and biological properties of quinoline derivatives. Key analogs include:

Table 1: Structural Analogs of Ethyl 8-Bromoquinoline-2-Carboxylate
Compound Name Substituent Positions Molecular Formula Molecular Weight Key Differences Reference
Ethyl 8-bromoquinoline-3-carboxylate Br at 8, COOEt at 3 C₁₂H₁₀BrNO₂ 296.12 Ester group position alters electronic density
Mthis compound Br at 8, COOMe at 2 C₁₁H₈BrNO₂ 266.09 Methyl ester reduces steric bulk vs. ethyl
Ethyl 5-bromoquinoline-8-carboxylate Br at 5, COOEt at 8 C₁₂H₁₀BrNO₂ 296.12 Bromine position affects ring reactivity
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate Br at 8, Cl at 4, F at 5, COOEt at 3 C₁₂H₈BrClFNO₂ 348.56 Additional halogens enhance electronegativity

Key Observations :

  • Halogen Substitution: Multi-halogenated derivatives (e.g., Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate) show increased steric and electronic complexity, which may enhance binding affinity in pharmaceutical targets but complicate synthesis .

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